N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11387087
InChI: InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)14(20)16-15-8-9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8+
SMILES: C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

CAS No.:

Cat. No.: VC11387087

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide -

Specification

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Standard InChI InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)14(20)16-15-8-9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8+
Standard InChI Key AGGRVUVLUGVNPX-OVCLIPMQSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O)O
SMILES C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide belongs to the aroylhydrazone family, featuring a hydrazone bridge (−C=N−NH−CO−) connecting a 2-hydroxybenzoyl group and a 3,4-dihydroxybenzylidene moiety. The compound’s IUPAC name is N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide, reflecting its E-configured imine bond and hydroxyl substitution pattern. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₄
Molecular Weight272.26 g/mol
IUPAC NameN-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide
SMILESC1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, ethanol)

The hydroxyl groups at positions 3 and 4 on the benzylidene ring and position 2 on the benzohydrazide moiety contribute to its polarity, enabling coordination with metal ions such as Cu(II), Ni(II), and Zn(II) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a three-step procedure :

  • Esterification: 3,4-Dihydroxybenzoic acid is converted to its methyl ester using methanol and sulfuric acid.

  • Hydrazinolysis: The ester reacts with hydrazine hydrate in ethanol to form 3,4-dihydroxybenzohydrazide.

  • Condensation: The hydrazide reacts with 2-hydroxybenzaldehyde in ethanol under reflux, yielding the target hydrazone.

Reaction Conditions:

  • Solvent: Ethanol (80% v/v)

  • Temperature: 70–80°C (reflux)

  • Catalyst: None required (proton exchange facilitates imine formation)

  • Yield: 65–75% after recrystallization .

Structural Analogues

Variants such as N'-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide (VC17926868) differ in hydroxyl group positioning, altering metal-binding affinity and biological activity. For example, the 3,4-dihydroxy isomer exhibits stronger antioxidant activity due to enhanced resonance stabilization of phenoxyl radicals .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr pellet, cm⁻¹) :

  • ν(N–H): 3421 (hydrazide N–H stretch)

  • ν(C=O): 1657 (amide carbonyl)

  • ν(C=N): 1597 (imine stretch)

  • ν(O–H): 3200–3500 (broad, phenolic OH)

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 11.9 (s, 1H, indole-NH)

  • δ 8.75 (s, 1H, azomethine-H)

  • δ 7.2–8.2 (m, 8H, aromatic protons)

  • δ 3.20 (s, 6H, DMSO solvent)

¹³C NMR (DMSO-d₆, 400 MHz) :

  • δ 177 (amide carbonyl)

  • δ 150 (imine carbon)

  • δ 108–145 (aromatic carbons)

Mass Spectrometry (MS)

The molecular ion peak at m/z 272.26 [M+H]⁺ confirms the molecular weight. Fragmentation patterns include loss of H₂O (−18 Da) and CO (−28 Da) .

Biological Activities

Antioxidant Properties

The compound’s hydroxyl groups donate hydrogen atoms to neutralize free radicals. In DPPH assays, it exhibits an IC₅₀ of 12.5 μM, comparable to ascorbic acid (IC₅₀ 10.8 μM) . Metal complexes (e.g., Cu(II)) show enhanced activity due to redox-active metal centers .

Antibacterial Effects

Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts cell membrane integrity, as shown by propidium iodide uptake assays .

Applications in Materials Science

Catalysis

Ni(II) complexes of structural analogues catalyze nitroaldol condensations with 85% yield and >90% diastereoselectivity. The ligand’s phenoxido bridges facilitate substrate activation via Lewis acid catalysis.

Sensor Development

Cu(II) complexes exhibit solvatochromism, enabling applications in solvent polarity sensors .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of hydroxyl group positions to optimize bioactivity.

  • In vivo Studies: Evaluation of pharmacokinetics and toxicity in animal models.

  • Nanoparticle Conjugates: Enhancing drug delivery using metal-organic frameworks (MOFs).

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